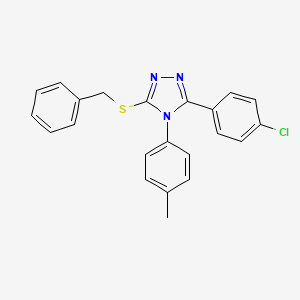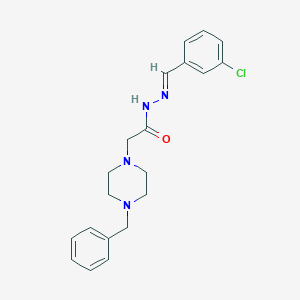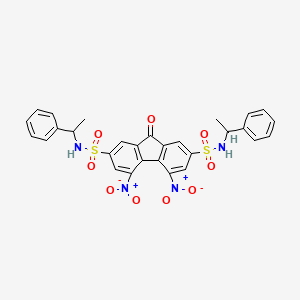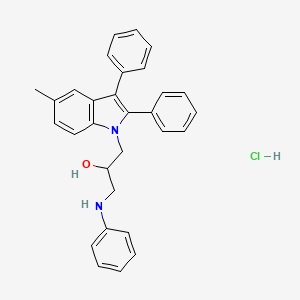![molecular formula C14H8Cl3F3N2O B11977662 1-[2-Chloro-5-(trifluoromethyl)phenyl]-3-(3,4-dichlorophenyl)urea CAS No. 584-81-6](/img/structure/B11977662.png)
1-[2-Chloro-5-(trifluoromethyl)phenyl]-3-(3,4-dichlorophenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-Chloro-5-(trifluoromethyl)phenyl]-3-(3,4-dichlorophenyl)urea is a chemical compound known for its unique structure and properties
Preparation Methods
The synthesis of 1-[2-Chloro-5-(trifluoromethyl)phenyl]-3-(3,4-dichlorophenyl)urea typically involves the reaction of 2-chloro-5-(trifluoromethyl)aniline with 3,4-dichlorophenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve optimization of reaction parameters such as temperature, solvent, and catalysts to achieve higher yields and purity.
Chemical Reactions Analysis
1-[2-Chloro-5-(trifluoromethyl)phenyl]-3-(3,4-dichlorophenyl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding urea derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The chloro groups in the compound can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[2-Chloro-5-(trifluoromethyl)phenyl]-3-(3,4-dichlorophenyl)urea has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-[2-Chloro-5-(trifluoromethyl)phenyl]-3-(3,4-dichlorophenyl)urea involves its interaction with specific molecular targets and pathways. The presence of chloro and trifluoromethyl groups enhances its binding affinity to target proteins, leading to the modulation of biological activities. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
1-[2-Chloro-5-(trifluoromethyl)phenyl]-3-(3,4-dichlorophenyl)urea can be compared with other similar compounds, such as:
1-(2-Chloro-5-(trifluoromethyl)phenyl)-3-(2,4-dichlorophenyl)urea: Similar structure but different substitution pattern on the phenyl rings.
1-(2-Chloro-5-(trifluoromethyl)phenyl)-3-(2-pyrimidinyl)urea: Contains a pyrimidinyl group instead of a dichlorophenyl group.
1-(2-Chloro-5-(trifluoromethyl)phenyl)-3-(4-hydroxyphenyl)urea: Contains a hydroxy group on the phenyl ring.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
584-81-6 |
|---|---|
Molecular Formula |
C14H8Cl3F3N2O |
Molecular Weight |
383.6 g/mol |
IUPAC Name |
1-[2-chloro-5-(trifluoromethyl)phenyl]-3-(3,4-dichlorophenyl)urea |
InChI |
InChI=1S/C14H8Cl3F3N2O/c15-9-4-2-8(6-11(9)17)21-13(23)22-12-5-7(14(18,19)20)1-3-10(12)16/h1-6H,(H2,21,22,23) |
InChI Key |
YUMLIEVZIOWXSL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)NC(=O)NC2=CC(=C(C=C2)Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5Z)-3-(3-methoxypropyl)-5-({3-[4-(2-methylpropoxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11977591.png)
![Ethyl 3-([1,1'-biphenyl]-4-yl)-7-(4-bromobenzoyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate](/img/structure/B11977596.png)


![({4-[(E)-(4-Bromobenzoyl)diazenyl]anilino}oxy)(4-methylphenyl)methanone](/img/structure/B11977615.png)


![2-(4-benzyl-1-piperazinyl)-N'-[(E)-(4-bromophenyl)methylidene]acetohydrazide](/img/structure/B11977631.png)
![N'-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]-2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide](/img/structure/B11977641.png)
![(5Z)-2-imino-5-{[3-(4-isobutoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-1,3-thiazolidin-4-one](/img/structure/B11977643.png)

![4-{[(E)-biphenyl-4-ylmethylidene]amino}-5-(3,4,5-trimethoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B11977651.png)
![2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide](/img/structure/B11977652.png)

